molecular formula C19H24N4O3S B2991574 3-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide CAS No. 940999-43-9

3-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide

Cat. No.: B2991574
CAS No.: 940999-43-9
M. Wt: 388.49
InChI Key: AORMXFUGZYUDSZ-UHFFFAOYSA-N
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Description

Product Overview: 3-(Azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide is a synthetic small molecule with the CAS Number 940999-43-9, a molecular formula of C 19 H 24 N 4 O 3 S, and a molecular weight of 388.48 g/mol . It is a member of the sulfonamide class of compounds, characterized by a seven-membered azepane ring connected via a sulfonyl group to a benzamide scaffold . Primary Research Applications and Value: This compound is a potent and selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various tumor microenvironments but is largely absent in normal tissues . CAIX plays a significant role in tumor acid-base homeostasis, development, and progression. As part of a series of 3-sulfonamide benzoate derivatives, this compound and its close analogues have demonstrated strong inhibitory activity against CAIX, with IC 50 values in the low nanomolar range . Its research value lies in its potential as a targeted anticancer agent. Molecular docking studies reveal that its mechanism of action involves strong coordination with the catalytic Zn 2+ ion in the CAIX active site, supported by hydrophobic interactions of the azepane ring within a hydrophobic pocket and π-stacking interactions of the aryl ring . Usage and Handling: This chemical is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle the material with appropriate personal protective equipment in a controlled laboratory setting. Please refer to the relevant Safety Data Sheet (SDS) for detailed handling and disposal information.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-14-12-15(2)21-19(20-14)22-18(24)16-8-7-9-17(13-16)27(25,26)23-10-5-3-4-6-11-23/h7-9,12-13H,3-6,10-11H2,1-2H3,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORMXFUGZYUDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide (CAS Number: 940999-43-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O3SC_{19}H_{24}N_{4}O_{3}S, with a molecular weight of 388.5 g/mol. The compound features a sulfonamide group linked to an azepane ring and a pyrimidine moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can inhibit certain enzymes, particularly those involved in metabolic pathways. Additionally, the azepane ring may enhance binding affinity to target proteins, potentially modulating receptor activity or enzyme function.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has demonstrated significant activity against Mycobacterium tuberculosis in vitro, indicating potential as an anti-tuberculosis agent.
  • Anticancer Properties : Preliminary research suggests that the compound may exhibit anticancer effects by inducing apoptosis in cancer cell lines. Specific studies have reported low cytotoxicity against human cancer cell lines while maintaining effectiveness against pathogenic microbes.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in pathogen metabolism. For example, it may inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the efficacy of this compound against Mycobacterium tuberculosis and found it to be effective at low concentrations (MIC values below 10 µg/mL).
  • Anticancer Activity Assessment : Another research project evaluated the compound's effects on various cancer cell lines, reporting that it induced apoptosis without significant toxicity to normal cells. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameStructure SimilarityAntimicrobial ActivityAnticancer Activity
Compound AModerateModerateLow
Compound BHighHighModerate
This compound HighHigh High

The comparative analysis indicates that this compound stands out due to its high efficacy in both antimicrobial and anticancer activities compared to other similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents/Linkers Biological Activity Physical Properties
This compound (Target) C₁₉H₂₅N₄O₃S 389.1 - Azepane-sulfonyl linker
- 4,6-Dimethylpyrimidine
- Benzamide core
Not explicitly reported (analogs show enzyme inhibition) Not reported
Compound 3g C₂₈H₂₅N₅O₅S 543.2 - Sulfamoyl-phenylpropenyl linker
- 4-Methoxyphenyl group
- 4,6-Dimethylpyrimidine
Carbonic anhydrase/acetylcholinesterase inhibition mp = 229–231°C; Yield = 60%
Compound in C₂₅H₂₇N₇O₂ 481.5 - 3-Methoxybenzamide
- Indol-3-ylethyl group
- 4,6-Dimethylpyrimidine
Not reported (structural focus) Not reported
4,6-Diphenylpyrimidine Derivatives Varies (e.g., C₂₈H₂₂N₄O₂) ~458.5 - Diphenylpyrimidine
- Acetic acid methyl ester or benzamide substituents
Not explicitly reported (synthetic focus) Varies by derivative (e.g., mp ~200–220°C)

Key Structural and Functional Insights

Compound 3g’s sulfamoyl-phenylpropenyl group may favor π-π stacking with aromatic residues in enzyme active sites, whereas the azepane in the target compound could improve membrane permeability due to its lipophilic seven-membered ring .

Pyrimidine Substituents: The 4,6-dimethylpyrimidine in the target compound and 3g contrasts with the 4,6-diphenylpyrimidine in derivatives from .

Benzamide Modifications :

  • The 3-methoxybenzamide in ’s compound introduces electron-donating effects, which could alter electronic distribution and binding kinetics compared to the unsubstituted benzamide in the target compound .

Pharmacological Implications :

  • Compound 3g ’s demonstrated enzyme inhibition highlights the importance of the sulfamoyl group and pyrimidine moiety in targeting carbonic anhydrase/acetylcholinesterase. The target compound’s azepane-sulfonyl group may offer similar or improved inhibitory potency due to its larger hydrophobic footprint .
  • Derivatives with indole () or diphenylpyrimidine () groups may exhibit varied pharmacokinetic profiles, such as extended half-lives or altered metabolic stability .

Research Findings and Methodological Notes

  • Structural Characterization : The target compound and its analogs were likely characterized using X-ray crystallography (via SHELX or WinGX ) and spectroscopic techniques (e.g., HRMS for Compound 3g ). These methods confirm regiochemistry and conformational preferences critical for activity.
  • Computational Tools : Programs like ORTEP-3 aid in visualizing molecular geometry, which is essential for rational drug design.

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